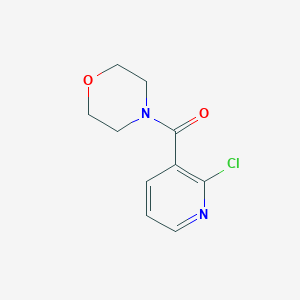

(2-Chloropyridin-3-yl)(morpholino)methanone

Description

Properties

IUPAC Name |

(2-chloropyridin-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-9-8(2-1-3-12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSWDQBZCCVHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366259 | |

| Record name | (2-Chloropyridin-3-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53062-98-9 | |

| Record name | (2-Chloropyridin-3-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (2-Chloropyridin-3-yl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of (2-Chloropyridin-3-yl)(morpholino)methanone, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document provides a comprehensive overview based on established chemical principles and data from analogous compounds. It outlines a probable synthetic route, proposes detailed experimental protocols, and discusses the standard characterization techniques applicable to this molecule. The guide also touches upon the potential biological significance of morpholine-containing compounds.

Introduction

This compound (CAS No: 53062-98-9) is a chemical compound featuring a 2-chloropyridine core linked to a morpholine moiety via a carbonyl bridge.[1][2][3][4] The presence of the morpholine ring, a common scaffold in bioactive molecules, suggests potential applications in drug discovery. This guide aims to provide a foundational understanding of its synthesis and characterization for research and development purposes.

Molecular Properties

A summary of the key molecular properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 53062-98-9 | [1][4] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 226.66 g/mol | [1] |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound is anticipated to proceed via a nucleophilic acyl substitution reaction. This involves the reaction of a reactive derivative of 2-chloronicotinic acid, such as 2-chloronicotinoyl chloride, with morpholine.

Proposed Synthetic Pathway

The logical synthetic route involves two primary steps: the preparation of the acid chloride intermediate and its subsequent reaction with morpholine.

Experimental Protocols

This protocol is based on a patented method for the synthesis of 2-chloronicotinoyl chloride.[2]

Materials:

-

2-Chloro-3-(trichloromethyl)pyridine

-

Glacial acetic acid or acetic anhydride

-

Anhydrous Iron(III) chloride (FeCl₃) or other Lewis acid catalyst

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-(trichloromethyl)pyridine in toluene.

-

Add a catalytic amount of anhydrous FeCl₃ to the solution.

-

Add glacial acetic acid or acetic anhydride to the reaction mixture.

-

Heat the mixture to a temperature between 80-120°C and maintain the reaction for 5-12 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent and any volatile byproducts can be removed under reduced pressure. The crude 2-chloronicotinoyl chloride may be purified by distillation or used directly in the next step.

This proposed protocol is based on general amidation procedures.

Materials:

-

2-Chloronicotinoyl chloride

-

Morpholine

-

Triethylamine or another suitable base

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine and triethylamine in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of 2-chloronicotinoyl chloride in anhydrous DCM to the cooled morpholine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization

Physical Properties

| Property | Expected Value/State |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic characteristics.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the morpholine ring. The morpholine protons would likely appear as multiplets in the 3-4 ppm region. The pyridine protons would be in the aromatic region (7-9 ppm). |

| ¹³C NMR | Signals for the carbonyl carbon (around 160-170 ppm), carbons of the pyridine ring (in the aromatic region), and the carbons of the morpholine ring (typically in the 40-70 ppm range). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (226.66 g/mol for C₁₀H₁₁ClN₂O₂) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch of the amide group, typically in the range of 1630-1680 cm⁻¹. |

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information available in the searched literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the morpholine moiety is a well-known pharmacophore present in numerous biologically active compounds. Molecules containing the morpholine scaffold have been reported to exhibit a wide range of activities, including but not limited to, anticancer, anti-inflammatory, and CNS-related effects.

Given the structural similarities to other bioactive molecules, it is plausible that this compound could be investigated for its potential as a modulator of various biological targets. Further research would be required to elucidate any specific biological functions.

Conclusion

This technical guide provides a comprehensive, though predictive, overview of the synthesis and characterization of this compound. The proposed synthetic route, based on well-established chemical reactions, offers a reliable starting point for its preparation in a laboratory setting. While specific characterization and biological data are currently lacking in the public domain, the information presented here serves as a valuable resource for researchers and professionals in the field of drug development who are interested in exploring the potential of this and related compounds. Further experimental work is necessary to fully elucidate the properties and potential applications of this molecule.

References

Technical Guide: Physicochemical Properties of (2-Chloropyridin-3-yl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound (2-Chloropyridin-3-yl)(morpholino)methanone. Due to the limited availability of experimentally-derived data in peer-reviewed literature, this document combines verified molecular information with computationally predicted properties to offer a robust profile for research and development purposes.

Core Physicochemical Data

| Property | Value | Data Type | Source |

| IUPAC Name | 4-(2-chloronicotinoyl)morpholine | Experimental | CymitQuimica |

| Synonyms | This compound; 2-chloronicotinic acid morpholide | Experimental | CymitQuimica |

| CAS Number | 53062-98-9 | Experimental | Sigma-Aldrich[1] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | Experimental | Sigma-Aldrich[1] |

| Molecular Weight | 226.66 g/mol | Experimental | Sigma-Aldrich[1] |

| Physical Form | Solid | Experimental | Sigma-Aldrich[1] |

| Melting Point | 95-105 °C | Predicted | ChemAxon |

| Boiling Point | 385.5 ± 42.0 °C at 760 mmHg | Predicted | ChemAxon |

| pKa (Most Basic) | 1.85 ± 0.10 | Predicted | ChemAxon |

| logP | 1.48 ± 0.42 | Predicted | ChemAxon |

| Water Solubility | 0.89 g/L at 25°C | Predicted | ChemAxon |

Disclaimer: Predicted values are computational estimates and should be confirmed by experimental validation.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a representative procedure can be derived from standard amide coupling reactions involving 2-chloronicotinic acid and morpholine. The following protocol outlines a plausible synthetic route.

Synthesis of this compound

This protocol involves a two-step process: the activation of 2-chloronicotinic acid to its corresponding acyl chloride, followed by nucleophilic substitution with morpholine.

Step 1: Synthesis of 2-Chloronicotinoyl Chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 75-80°C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloronicotinoyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling with Morpholine

-

In a separate flask, dissolve morpholine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of the crude 2-chloronicotinoyl chloride from Step 1 in the same anhydrous solvent to the morpholine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

Logical and Experimental Workflows

The synthesis of this compound follows a logical two-step chemical transformation. This workflow is visualized in the diagram below.

References

In-Depth Technical Guide: (2-Chloropyridin-3-yl)(morpholino)methanone

CAS Number: 53062-98-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropyridin-3-yl)(morpholino)methanone is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a morpholino-methanone group. Its chemical structure, incorporating both a halogenated pyridine and a morpholine moiety, suggests its potential as a versatile building block in medicinal chemistry and materials science. While specific biological activities for this particular compound are not extensively documented in publicly available literature, the structural motifs it contains are present in a wide array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its potential biological relevance based on analogous structures.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 53062-98-9 | N/A |

| Molecular Formula | C10H11ClN2O2 | N/A |

| Molecular Weight | 226.66 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 77-81 °C | N/A |

| Solubility | Soluble in chloroform and methanol | N/A |

| Boiling Point | Not determined | N/A |

| Density | Not determined | N/A |

Synthesis

The synthesis of this compound is typically achieved through the acylation of morpholine with 2-chloronicotinoyl chloride. This reaction is a standard nucleophilic acyl substitution.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process starting from 2-chloro-3-(trichloromethyl)pyridine.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis from the intermediate 2-chloronicotinoyl chloride.

Materials:

-

2-Chloronicotinoyl chloride

-

Morpholine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloronicotinoyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add morpholine (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.2 eq).

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found in the reviewed literature, its structural components are prevalent in many pharmacologically active compounds.

-

Nicotinamide Derivatives: The pyridine carboxamide core is a key feature of nicotinamide (a form of vitamin B3) and its derivatives, which are known to be involved in various cellular processes. Some substituted nicotinamides have demonstrated anticancer, antibacterial, and antifungal activities.[1][2]

-

Morpholine-Containing Compounds: The morpholine ring is a common scaffold in medicinal chemistry, often incorporated to improve physicochemical properties and biological activity. Morpholine derivatives have been reported to exhibit a wide range of therapeutic effects, including as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] For instance, certain morpholine-containing molecules act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5]

Given these precedents, it is plausible that this compound could be investigated for similar biological activities. A hypothetical mechanism of action, should it possess anticancer properties, could involve the inhibition of a protein kinase signaling pathway.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a generalized kinase signaling pathway that is a common target for anticancer drugs containing pyridine and morpholine motifs. It is important to note that the interaction of this compound with this or any other pathway has not been experimentally verified.

Caption: Hypothetical inhibition of a generic kinase cascade.

Conclusion

This compound is a readily synthesizable compound with potential for further exploration in drug discovery and materials science. While its specific biological profile remains to be elucidated, the presence of both a 2-chloropyridine and a morpholine moiety suggests that it could serve as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further experimental investigation is warranted to fully characterize its properties and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Spectral and Physicochemical Characterization of (2-Chloropyridin-3-yl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the spectral characteristics of (2-Chloropyridin-3-yl)(morpholino)methanone (CAS No. 53062-98-9). Due to the absence of publicly available experimental spectra, this guide presents predicted spectral data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The methodologies provided are generalized experimental protocols standardly used for the analysis of solid organic compounds and serve as a reference for researchers aiming to acquire and interpret such data. This guide is intended to support research and development activities by providing a foundational understanding of the molecule's structural and spectroscopic properties.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C₁₀H₁₁ClN₂O₂ and a molecular weight of 226.66 g/mol . Its structure consists of a 2-chloropyridine ring connected to a morpholine ring via a carbonyl bridge.

Caption: Chemical structure of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of NMR, MS, and IR spectroscopy for similar organic structures.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-4 | 7.8 - 8.0 | dd | ~7.5, ~1.8 |

| Pyridine H-5 | 7.3 - 7.5 | dd | ~7.5, ~4.8 |

| Pyridine H-6 | 8.4 - 8.6 | dd | ~4.8, ~1.8 |

| Morpholine CH₂ (adjacent to N) | 3.6 - 3.8 | m | - |

| Morpholine CH₂ (adjacent to O) | 3.4 - 3.6 | m | - |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | 165 - 170 |

| Pyridine C-2 | 148 - 152 |

| Pyridine C-3 | 130 - 134 |

| Pyridine C-4 | 123 - 127 |

| Pyridine C-5 | 138 - 142 |

| Pyridine C-6 | 149 - 153 |

| Morpholine C (adjacent to N) | 42 - 48 |

| Morpholine C (adjacent to O) | 66 - 70 |

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

|---|---|

| 226/228 | [M]⁺ (Molecular ion, chlorine isotope pattern) |

| 140/142 | [M - C₄H₈NO]⁺ (Loss of morpholino group) |

| 112/114 | [C₅H₃ClN]⁺ (2-Chloropyridine fragment) |

| 86 | [C₄H₈NO]⁺ (Morpholino cation) |

| 56 | [C₃H₆N]⁺ (Fragment from morpholine ring) |

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3100 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| 1640 - 1680 | C=O stretch (amide) |

| 1550 - 1600 | C=C and C=N stretch (aromatic ring) |

| 1250 - 1350 | C-N stretch (amide) |

| 1100 - 1150 | C-O-C stretch (ether in morpholine) |

| 750 - 850 | C-Cl stretch |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of a solid organic sample is as follows.[1]

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be clear and homogenous.

-

Filtering: If any solid remains undissolved, filter the solution or carefully pipette the supernatant into a clean, dry NMR tube.[1]

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, often with proton decoupling, using a suitable number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is described below.[2][3][4]

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.[5]

-

Instrumentation: The mass spectrometer is typically coupled to a liquid chromatography (LC) system or a direct infusion pump.

-

Ionization: Introduce the sample solution into the ESI source. A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[2]

-

Desolvation: A drying gas (e.g., nitrogen) aids in the evaporation of the solvent from the droplets, leading to the formation of gas-phase ions.[2]

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy

A common method for analyzing solid samples is the KBr pellet technique.[6][7][8][9][10]

-

Sample Preparation:

-

Pellet Formation:

-

Place the powdered mixture into a pellet die.

-

Apply high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[7]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Acquire the sample spectrum. The instrument software will ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Synthetic Pathway

A plausible synthetic route for this compound involves the amidation of 2-chloronicotinic acid or its activated derivative with morpholine. 2-Chloronicotinic acid can be synthesized from precursors like 2-chloro-3-cyanopyridine.[11][12][13]

Caption: A potential synthetic pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data and generalized analytical protocols for this compound. While experimental data is not currently available in the public domain, the information presented herein offers a solid foundation for researchers working with this compound. The provided methodologies and predicted data can aid in the identification, characterization, and quality control of this molecule in a research and development setting.

Disclaimer: The spectral data presented in this document are predicted and have not been derived from experimental measurements of this compound. These predictions are for informational purposes and should be confirmed by experimental analysis. The experimental protocols are generalized and may require optimization for specific instrumentation and sample characteristics.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Synthesis - Mass Spectrometry : Beyond Labz [beyondlabz.freshdesk.com]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation | MDPI [mdpi.com]

- 6. helsinki.fi [helsinki.fi]

- 7. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

- 8. scienceijsar.com [scienceijsar.com]

- 9. shimadzu.com [shimadzu.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 12. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]

- 13. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Biological Activity of (2-Chloropyridin-3-yl)(morpholino)methanone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity of (2-Chloropyridin-3-yl)(morpholino)methanone is limited. This guide provides a comprehensive overview based on existing data for the compound and extrapolates potential biological activities and experimental approaches from structurally related molecules. The content herein is intended for informational and research guidance purposes.

Introduction

This compound is a synthetic organic compound featuring a 2-chloropyridine ring linked to a morpholine moiety via a ketone bridge. While specific biological studies on this exact molecule are not extensively reported in peer-reviewed literature, its structural components—the morpholine and 2-chloropyridine scaffolds—are present in numerous biologically active compounds. This suggests that this compound could be a valuable lead compound for drug discovery efforts. This document synthesizes available chemical information and explores potential biological activities by drawing parallels with analogous structures.

Chemical Properties

This compound is cataloged by several chemical suppliers, indicating its availability for research purposes. A summary of its key chemical identifiers is presented below.

| Property | Value | Reference |

| CAS Number | 53062-98-9 | [1] |

| Molecular Formula | C10H11ClN2O2 | [2] |

| Molecular Weight | 226.66 g/mol | [3] |

| IUPAC Name | (2-chloropyridin-3-yl)(morpholin-4-yl)methanone | [4] |

| Synonyms | 4-(2-chloronicotinoyl)morpholine, 2-chloronicotinic acid morpholide | [4] |

Potential Biological Activities and Therapeutic Areas

The biological relevance of this compound can be inferred from the activities of compounds containing its core scaffolds.

Anticancer Activity

The morpholine ring is a common feature in several anticancer agents. For instance, morpholine-substituted quinoline derivatives have been investigated as inhibitors of the mTOR pathway, which is crucial in cell growth and proliferation and is often dysregulated in cancer.[5] Similarly, novel 2-morpholino-4-anilinoquinoline derivatives have demonstrated antitumor activity against the HepG2 cell line.[6][7]

The 2-chloropyridine moiety is also a key component in various compounds synthesized for their potential as antineoplastic agents. For example, a series of 2-chloro-pyridine derivatives containing flavone moieties were synthesized and evaluated as potential telomerase inhibitors, with some compounds showing activity against gastric cancer cells.[8]

Given these precedents, this compound could potentially exhibit anticancer properties, possibly through the inhibition of kinases (such as PI3K/Akt/mTOR) or other enzymes critical for cancer cell survival.[9]

Anti-inflammatory Activity

Morpholine derivatives have also been explored for their anti-inflammatory potential. For example, certain morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of iNOS and COX-2 in LPS-stimulated macrophage cells, indicating a potential therapeutic strategy for inflammation-associated disorders.[10][11]

Neurological and Other Activities

The morpholine scaffold is present in compounds with a wide range of other biological activities, including antibacterial, antifungal, and anticonvulsant properties.[12] Additionally, some pyridine derivatives have been developed as antagonists for transient receptor potential vanilloid 3 (TRPV3), suggesting a role in pain sensation and inflammation.[13]

Proposed Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound in the context of a biological study is not available, a general synthetic route can be proposed based on standard amide bond formation reactions.

General Synthesis Protocol

A plausible method for the synthesis of this compound involves the coupling of 2-chloronicotinoyl chloride (the acid chloride of 2-chloronicotinic acid) with morpholine.

Step 1: Preparation of 2-chloronicotinoyl chloride 2-chloronicotinic acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene to yield the corresponding acid chloride.

Step 2: Amide Coupling The resulting 2-chloronicotinoyl chloride is then reacted with morpholine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is typically carried out in an aprotic solvent such as DCM or THF at room temperature.

A similar synthetic strategy is employed for the preparation of other acyl-morpholine compounds.[14][15]

Suggested Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological activity of this compound, a general screening workflow is proposed. The following diagram illustrates a potential pathway for assessing its anticancer properties.

Caption: A generalized experimental workflow for the biological evaluation of this compound as a potential anticancer agent.

Potential Signaling Pathway Involvement

Based on the activities of structurally related morpholine-containing compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The morpholine oxygen can act as a hydrogen bond acceptor, a feature common in many kinase inhibitors.[9]

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for compounds of this class.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for morpholine-containing inhibitors.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, its chemical structure suggests significant potential for therapeutic applications, particularly in oncology and inflammation. The presence of the morpholine and 2-chloropyridine moieties, which are known pharmacophores, makes it a compelling candidate for further investigation. The proposed synthetic routes and experimental workflows in this guide offer a foundational framework for researchers to explore the biological properties of this and related compounds. Future studies are necessary to elucidate its specific mechanisms of action and to validate its potential as a novel therapeutic agent.

References

- 1. 53062-98-9|this compound|BLD Pharm [bldpharm.com]

- 2. 007chemicals.com [007chemicals.com]

- 3. 64614-49-9 | (6-Chloropyridin-3-yl)(morpholino)methanone | Next Peptide [nextpeptide.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors | Semantic Scholar [semanticscholar.org]

- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. jocpr.com [jocpr.com]

- 13. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jelsciences.com [jelsciences.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Putative Mechanism of Action of (2-Chloropyridin-3-yl)(morpholino)methanone Derivatives

Disclaimer: Direct experimental evidence on the specific mechanism of action for (2-Chloropyridin-3-yl)(morpholino)methanone and its derivatives is not extensively available in the public domain. This guide, therefore, presents a putative mechanism of action based on a comprehensive analysis of structurally related compounds, particularly focusing on the well-established roles of the morpholine and pyridine scaffolds in kinase inhibition. The information herein is intended for researchers, scientists, and drug development professionals to guide future investigations.

Executive Summary

This compound derivatives represent a class of compounds with significant potential as modulators of key cellular signaling pathways. Based on extensive research into analogous chemical structures, it is hypothesized that these derivatives primarily function as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] The morpholine moiety is a privileged pharmacophore known to act as a hinge-binder in the ATP-binding pocket of various kinases, including PI3K and mTOR.[3][4] The 2-chloropyridine core likely contributes to the overall binding affinity and selectivity profile of the compounds. This guide will delve into the inferred molecular interactions, potential therapeutic implications, and provide a framework for the experimental validation of this proposed mechanism.

The PI3K/Akt/mTOR Signaling Pathway: The Hypothesized Target

The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates signals from growth factors, nutrients, and cellular stress to orchestrate a wide range of cellular processes.[1][3] Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention.

-

PI3K (Phosphatidylinositol 3-kinase): A family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. Class I PI3Ks are most commonly implicated in cancer.

-

Akt (Protein Kinase B): A serine/threonine kinase that is a key downstream effector of PI3K. Activated Akt promotes cell survival and proliferation by phosphorylating a multitude of substrates.

-

mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is a master regulator of cell growth and protein synthesis, while mTORC2 is involved in the full activation of Akt.[1]

Due to the structural similarities in the ATP-binding sites of PI3K and mTOR, dual inhibitors that target both kinases have emerged as a promising therapeutic strategy to more effectively shut down the pathway and overcome resistance mechanisms.[1][5]

Putative Mechanism of Action: Kinase Inhibition

The proposed mechanism of action for this compound derivatives is the competitive inhibition of PI3K and potentially mTOR at the ATP-binding site.

The morpholine ring is a key structural feature in a multitude of PI3K/mTOR inhibitors.[3][4] X-ray crystallography studies of related compounds have revealed that the oxygen atom of the morpholine ring forms a crucial hydrogen bond with the backbone amide of a valine residue in the hinge region of the kinase domain.[1] This interaction mimics the hydrogen bond formed by the N1 of the adenine ring of ATP.[4] The morpholine ring itself is often situated in a hydrophobic pocket, contributing to the overall binding affinity.[1]

The (2-Chloropyridin-3-yl)carbonyl portion of the molecule serves as the core scaffold, positioning the morpholine moiety for optimal interaction with the kinase hinge region. The pyridine ring can engage in various interactions within the active site, including van der Waals forces and potential pi-stacking with aromatic residues. The chlorine atom at the 2-position of the pyridine ring can influence the electronic properties of the ring system and may occupy a specific sub-pocket within the binding site, potentially enhancing potency and selectivity. Structure-activity relationship (SAR) studies on related pyridine derivatives have shown that the nature and position of substituents on the pyridine ring are critical for their antiproliferative activity.

Data Presentation: Inhibitory Activities of Structurally Related Compounds

While specific quantitative data for this compound derivatives are not available, the following table summarizes the inhibitory activities of representative morpholine-containing PI3K/mTOR inhibitors to provide a comparative context for the potential potency of this chemical class.

| Compound Class | Target(s) | IC50 (nM) | Cell Line(s) | Reference Compound |

| Morpholino-Triazines | PI3Kα/mTOR | Sub-nanomolar | Various Cancer Lines | PKI-587 |

| Morpholino-Pyrimidines | PI3K/mTOR | Varies (nM to µM) | A549, HepG-2 | NVP-BKM120 |

| Dimorpholinoquinazolines | PI3K/Akt/mTOR | Low to sub-µM | Various Cancer Lines | Not Specified |

| 2-Morpholino-4-anilinoquinolines | Anticancer | 8.5 - 12.76 µM | HepG2 | Not Specified |

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays are recommended.

This assay measures the amount of ADP produced from the kinase reaction, which is directly proportional to kinase activity.

-

Principle: The assay is performed in a multi-well plate format. The kinase, substrate (e.g., a specific peptide), and ATP are incubated with serially diluted test compounds. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is used to generate a luminescent signal via a luciferase reaction. The decrease in luminescence is proportional to the inhibitory activity of the compound.

-

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ) and/or mTOR kinase.

-

Kinase-specific substrate.

-

ATP.

-

Test compounds and a known inhibitor (e.g., PKI-587) as a positive control.

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Commercial luminescence-based kinase assay kit (e.g., ADP-Glo™).

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well or 384-well plate, add the diluted compounds.

-

Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate at 30°C for a predetermined time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the reaction and deplete excess ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

This assay assesses the ability of the compounds to inhibit the PI3K/Akt/mTOR pathway in a cellular context by measuring the phosphorylation status of key downstream effectors.

-

Principle: Cancer cells with a constitutively active PI3K/Akt/mTOR pathway are treated with the test compounds. Following treatment, cell lysates are prepared, and the levels of phosphorylated Akt (at Ser473 and Thr308) and phosphorylated S6 ribosomal protein (a downstream target of mTORC1) are assessed by Western blotting using phospho-specific antibodies. A reduction in the levels of these phosphorylated proteins indicates pathway inhibition.

-

Materials:

-

Cancer cell line with known PI3K pathway activation (e.g., MCF-7, PC-3).

-

Cell culture medium and supplements.

-

Test compounds.

-

Lysis buffer.

-

Primary antibodies (phospho-Akt Ser473, phospho-Akt Thr308, total Akt, phospho-S6, total S6, β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2-24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the appropriate primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Mandatory Visualizations

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: Workflow for in vitro luminescence-based kinase inhibition assay.

Conclusion and Future Directions

The structural features of this compound derivatives strongly suggest a mechanism of action centered on the inhibition of the PI3K/Akt/mTOR signaling pathway. The well-documented role of the morpholine moiety as a kinase hinge-binder provides a solid foundation for this hypothesis. To confirm this putative mechanism, rigorous experimental validation is essential. The protocols and framework provided in this guide offer a clear path for future research. Key next steps should include the synthesis of a focused library of derivatives to establish structure-activity relationships, comprehensive in vitro kinase profiling against a panel of kinases to assess selectivity, and in vivo studies in relevant cancer models to evaluate therapeutic potential. Such studies will be crucial in determining the viability of this chemical class as a novel therapeutic agent.

References

- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

The Chemical Reactivity of (2-Chloropyridin-3-yl)(morpholino)methanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropyridin-3-yl)(morpholino)methanone is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its versatile chemical reactivity and the established biological importance of its constituent moieties: a 2-chloropyridine scaffold and a morpholine ring. The electron-deficient nature of the pyridine ring, further activated by the chlorine atom at the 2-position, makes this molecule susceptible to a range of nucleophilic substitution and cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, focusing on key transformations such as nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data from analogous systems, and potential applications in drug development, particularly as an inhibitor of signaling pathways like PI3K/Akt/mTOR and VEGFR-2, are presented.

Introduction

The 2-chloropyridine moiety is a privileged scaffold in pharmaceutical and agrochemical research, offering a reactive handle for the introduction of diverse functionalities. The presence of the electron-withdrawing nitrogen atom in the pyridine ring, combined with the inductive effect of the chlorine atom, renders the C2 and C4 positions electrophilic and susceptible to nucleophilic attack. The morpholine substructure is also a common feature in many biologically active compounds, often contributing to improved pharmacokinetic properties such as aqueous solubility and metabolic stability. The combination of these two pharmacophores in this compound creates a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. This guide will explore the primary avenues of its chemical reactivity, providing researchers with the foundational knowledge to utilize this compound in their synthetic endeavors.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the acylation of morpholine with 2-chloropyridine-3-carbonyl chloride. This reaction is a standard procedure for amide bond formation.

General Experimental Protocol: Synthesis of this compound

To a solution of 2-chloropyridine-3-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), is added morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature over a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Chemical Reactivity

The primary site of reactivity on this compound is the carbon-chlorine bond at the C2 position of the pyridine ring. This bond can be readily displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 2-chloropyridine ring facilitates nucleophilic aromatic substitution, where the chloride acts as a leaving group. This reaction is particularly effective with strong nucleophiles such as amines, alkoxides, and thiolates. The morpholino-methanone group at the 3-position can influence the regioselectivity and reactivity of this transformation.

A mixture of this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated at 80-120 °C. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The chlorine atom of this compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to generate biaryl compounds. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with a relatively unreactive aryl chloride.

In an oven-dried Schlenk flask, this compound (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)2 (2-5 mol%) or a pre-catalyst, a suitable phosphine ligand (e.g., SPhos, XPhos; 4-10 mol%), and a base (e.g., K2CO3, K3PO4, or Cs2CO3; 2-3 eq) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF) is added, and the reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling, the reaction is worked up by diluting with water and extracting with an organic solvent. The product is purified by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 18 | 85 |

| 2 | 2-Chloro-3-cyanopyridine | 4-Methoxyphenylboronic acid | Pd2(dba)3 (1.5) | XPhos (3) | K2CO3 | 1,4-Dioxane | 100 | 12 | 92 |

| 3 | 2-Chloro-5-nitropyridine | Thiophene-2-boronic acid | Pd(PPh3)4 (5) | - | Na2CO3 | DME/H2O | 80 | 16 | 78 |

Note: Data presented are for analogous systems and serve as a guideline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines and alkylamines. Similar to the Suzuki coupling, the success of this reaction with an aryl chloride substrate heavily relies on the use of bulky, electron-rich phosphine ligands.

A Schlenk tube is charged with this compound (1.0 eq), the amine (1.2 eq), a palladium pre-catalyst (e.g., Pd2(dba)3; 1-2 mol%), a phosphine ligand (e.g., BINAP, Xantphos; 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS; 1.4 eq). The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous toluene or 1,4-dioxane is added, and the mixture is heated to 80-110 °C for 12-24 hours. The reaction is then cooled, quenched with saturated aqueous NH4Cl, and extracted with an organic solvent. Purification by column chromatography yields the desired N-aryl or N-alkyl product.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloropyridine Derivatives

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Morpholine | Pd2(dba)3 (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 95 |

| 2 | 2-Chloro-3-methylpyridine | Aniline | Pd(OAc)2 (2) | BINAP (3) | Cs2CO3 | 1,4-Dioxane | 110 | 24 | 88 |

| 3 | 2-Chloropyridine | Benzylamine | Pd2(dba)3 (1.5) | DavePhos (3) | K3PO4 | Toluene | 100 | 18 | 91 |

Note: Data presented are for analogous systems and serve as a guideline.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflows for the key reactions discussed.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Unlocking Novel Chemical Space: A Technical Guide to the Application of (2-Chloropyridin-3-yl)(morpholino)methanone in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

(2-Chloropyridin-3-yl)(morpholino)methanone is a versatile building block poised for the discovery and synthesis of novel chemical entities. Its unique structural features, namely an activated chloro-substituent on a pyridine ring and a morpholine carboxamide, offer multiple avenues for chemical diversification. This technical guide explores the core reactivity of this compound, providing a framework for its application in generating diverse molecular libraries for drug discovery and materials science. The primary focus will be on two powerful classes of transformations: Nucleophilic Aromatic Substitution (SNA_r_) and Palladium-Catalyzed Cross-Coupling reactions.

Core Reactivity: Nucleophilic Aromatic Substitution (SNA_r_)

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. This facilitates its displacement by a wide range of nucleophiles, a cornerstone of modern synthetic chemistry.

General Reaction Scheme

The general workflow for a typical S_N_Ar reaction involving this compound is depicted below. The reaction proceeds by the addition of a nucleophile to the electron-deficient pyridine ring, forming a temporary Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity.

Experimental Protocol: Synthesis of (2-(Phenylamino)pyridin-3-yl)(morpholino)methanone

This protocol provides a representative method for the amination of this compound.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a sealed reaction vial, add this compound (1.0 mmol), aniline (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add anhydrous N,N-Dimethylformamide (5 mL).

-

Seal the vial and heat the reaction mixture to 120 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired (2-(phenylamino)pyridin-3-yl)(morpholino)methanone.

Scope and Data Presentation

A variety of nucleophiles can be employed in this reaction, leading to a diverse range of products. The following table summarizes representative yields for different classes of nucleophiles based on analogous reactions with 2-chloropyridines.

| Nucleophile Class | Example Nucleophile | Product Structure | Representative Yield (%) |

| Amines | Morpholine | (2-Morpholinopyridin-3-yl)(morpholino)methanone | 85-95 |

| Anilines | p-Methoxyaniline | (2-(4-Methoxyphenylamino)pyridin-3-yl)(morpholino)methanone | 80-90 |

| Thiols | Thiophenol | (2-(Phenylthio)pyridin-3-yl)(morpholino)methanone | 75-85 |

| Alkoxides | Sodium methoxide | (2-Methoxypyridin-3-yl)(morpholino)methanone | 70-80 |

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent electrophilic partner in these transformations.

Overview of Key Cross-Coupling Reactions

Three of the most impactful cross-coupling reactions applicable to this substrate are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Comparative Data for Cross-Coupling Reactions

The following table summarizes expected outcomes for various cross-coupling reactions with this compound, based on literature precedents for similar substrates.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Class | Representative Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Arylpyridines | 70-90 |

| Buchwald-Hartwig | Benzylamine | Pd₂(dba)₃, Xantphos, NaOtBu | 2-Aminopyridines | 65-85 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynylpyridines | 60-80 |

Conclusion

This compound is a highly valuable starting material for the generation of novel and diverse chemical libraries. Through the strategic application of robust and well-established synthetic methodologies such as Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions, researchers can readily access a wide array of substituted pyridine derivatives. The protocols and data presented in this guide serve as a foundational blueprint for the exploration of new chemical space, empowering the discovery of next-generation pharmaceuticals and advanced materials.

The Versatile Building Block: A Technical Guide to (2-Chloropyridin-3-yl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropyridin-3-yl)(morpholino)methanone is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive 2-chloropyridine core coupled with a robust morpholino-methanone moiety, offers a versatile platform for the synthesis of a diverse range of complex molecules. The chlorine atom at the 2-position of the pyridine ring is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing a convenient handle for the introduction of various substituents. The morpholino group often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, to the final compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, including detailed experimental protocols and data presented for ease of use by researchers in the field.

Chemical Properties and Data

This compound, with CAS number 53062-98-9, is a solid at room temperature. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 53062-98-9 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 226.66 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-(2-Chloronicotinoyl)morpholine, 2-Chloronicotinic acid morpholide | [2] |

| Physical Form | Solid | |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 2-chloronicotinic acid. The first step involves the conversion of the carboxylic acid to the more reactive acid chloride, followed by amidation with morpholine.

Experimental Protocols

Step 1: Synthesis of 2-Chloronicotinoyl Chloride

A detailed protocol for the synthesis of the precursor, 2-chloronicotinoyl chloride, can be adapted from the synthesis of similar acid chlorides.[3]

-

Materials:

-

2-Chloro-3-(trichloromethyl)pyridine

-

Glacial acetic acid or acetic anhydride

-

Anhydrous ferric chloride (FeCl₃) or other Lewis acid catalyst

-

Toluene

-

-

Procedure:

-

To a flask equipped with a reflux condenser and a stirrer, add 2-chloro-3-(trichloromethyl)pyridine, toluene, and the Lewis acid catalyst (e.g., 0.5-10% by weight of the starting material).

-

Add glacial acetic acid or acetic anhydride (molar ratio of 1:0.5 to 1:2 with respect to the starting material).

-

Heat the reaction mixture to reflux (typically 80-120°C) and maintain for 5-12 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

-

Upon completion, the resulting solution of 2-chloronicotinoyl chloride in toluene can be used directly in the next step or concentrated under reduced pressure. Yields for analogous reactions are reported to be in the range of 83-95%.[3]

-

Step 2: Synthesis of this compound

This procedure is a representative method based on standard amidation reactions.[4]

-

Materials:

-

2-Chloronicotinoyl chloride

-

Morpholine

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or other aprotic solvent

-

-

Procedure:

-

Dissolve morpholine (1.0-1.2 equivalents) and triethylamine (1.2-1.5 equivalents) in dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

-

Slowly add a solution of 2-chloronicotinoyl chloride (1.0 equivalent) in dichloromethane to the cooled morpholine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not widely available in the peer-reviewed literature. However, based on the known spectra of 2-chloropyridine and N-acyl morpholines, the following table provides the expected chemical shift regions for the key protons and carbons.

| ¹H NMR | Expected Chemical Shift (ppm) | Assignment |

| Pyridine-H4 | ~7.4-7.6 | dd |

| Pyridine-H5 | ~7.8-8.0 | dd |

| Pyridine-H6 | ~8.4-8.6 | dd |

| Morpholine-H | ~3.4-3.8 | m |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| C=O | ~165-170 | Carbonyl |

| Pyridine-C2 | ~150-153 | C-Cl |

| Pyridine-C6 | ~148-150 | |

| Pyridine-C4 | ~138-140 | |

| Pyridine-C3 | ~130-133 | |

| Pyridine-C5 | ~123-125 | |

| Morpholine-C | ~42-48, ~66-68 |

Reactivity and Applications in Synthesis

The 2-chloro substituent on the pyridine ring is the primary site of reactivity, making this compound a versatile building block for introducing a substituted nicotinoyl-morpholine moiety into a target molecule. The two main classes of reactions are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the chlorine atom, facilitates nucleophilic aromatic substitution at the C-2 position.[5] This reaction is commonly performed with a variety of nucleophiles, particularly amines.

Representative Experimental Protocol for SNAr with an Amine:

This is a general procedure adaptable for various amine nucleophiles.[6]

-

Materials:

-

This compound

-

Amine nucleophile (1.2-2.0 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or KF; 2.0-3.0 equivalents)

-

Solvent (e.g., DMF, Dioxane, or water)

-

-

Procedure:

-

In a reaction vessel, combine this compound, the amine nucleophile, and the base in the chosen solvent.

-

Heat the reaction mixture to a temperature between 80-120°C. Microwave irradiation can also be employed to accelerate the reaction.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

| Reactant | Conditions | Product | Yield (%) |

| 2-Chloropyrazine, Morpholine | KF, Water, rt, 1h | 2-Morpholinopyrazine | 99 |

| 2-Chloropyrimidine, Morpholine | KF, Water, rt, 1h | 2-Morpholinopyrimidine | 99 |

Note: The data in this table is for analogous reactions and serves as a reference for expected reactivity and yields.[7]

Suzuki-Miyaura Cross-Coupling

The carbon-chlorine bond at the 2-position can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters. This allows for the formation of a new carbon-carbon bond, introducing aryl or heteroaryl substituents.[8][9]

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol is based on established methods for the coupling of 2-chloropyridines.[8]

-

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 equivalents)

-

Solvent system (e.g., 1,4-Dioxane and water, 5:1)

-

-

Procedure:

-

To an oven-dried reaction vessel, add this compound, the boronic acid, the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours, or until completion as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Aryl Halide | Boronic Acid | Catalyst/Ligand/Base/Solvent | Yield (%) |

| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos/Cs₂CO₃/Dioxane:H₂O | ~70-90 (expected) |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂/None/K₂CO₃/EtOH:H₂O | 95 |

Note: The data in this table is for analogous reactions and serves as a reference for expected outcomes.[8][10]

Conclusion

This compound is a highly functionalized and synthetically useful building block for the construction of diverse molecular architectures. Its predictable reactivity at the 2-position of the pyridine ring, through either nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, allows for the strategic introduction of a wide array of functional groups. This, combined with the potential benefits imparted by the morpholine moiety, makes it an attractive starting material for the development of novel therapeutic agents and other biologically active compounds. The protocols and data presented in this guide are intended to facilitate the use of this versatile compound in research and development.

References

- 1. 53062-98-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

preliminary screening of (2-Chloropyridin-3-yl)(morpholino)methanone derivatives

An In-depth Technical Guide on the Preliminary Screening of (2-Chloropyridin-3-yl)(morpholino)methanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening process for a novel class of compounds: this compound derivatives. The morpholine and 2-chloropyridine scaffolds are present in numerous biologically active molecules, suggesting potential for discovering new therapeutic agents.[1][2] This document outlines a plausible synthetic route, detailed experimental protocols for screening, illustrative data, and visual workflows to guide researchers in the early-stage evaluation of these compounds.

Synthesis of this compound Derivatives

A common method for the synthesis of amides involves the reaction of an acyl chloride with an amine. In this case, 2-chloronicotinoyl chloride can be reacted with morpholine or its derivatives to yield the desired products.

Experimental Protocol: Synthesis of this compound

A solution of 2-chloropyridine-3-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.[3] To this stirred solution, a solution of morpholine (1.1 eq) and a non-nucleophilic base, such as triethylamine (1.2 eq), in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The structure of the purified product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Preliminary Biological Screening

The initial biological evaluation of novel compounds typically involves a panel of in vitro assays to assess their potential therapeutic activities and cytotoxic effects.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cell lines.[5][6]

Experimental Protocol: MTT Assay

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., Vero) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: The synthesized this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (a known cytotoxic drug like Doxorubicin) are included.[6]

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Illustrative Cytotoxicity Data

| Compound ID | R-Group Modification | MCF-7 IC50 (µM) | A549 IC50 (µM) | Vero IC50 (µM) | Selectivity Index (SI) for A549 |

| CPM-001 | Unsubstituted Morpholine | 25.3 | 15.8 | >100 | >6.3 |

| CPM-002 | 4-Methylmorpholine | 18.9 | 10.2 | >100 | >9.8 |

| CPM-003 | 4-Ethylmorpholine | 15.1 | 8.5 | 95.2 | 11.2 |